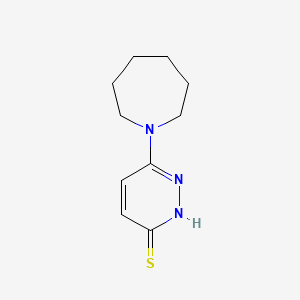![molecular formula C18H17NO6 B5759096 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5759096.png)
6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione, also known as TMBPF, is a heterocyclic compound with promising biological activities. It belongs to the class of furo[3,4-c]pyridines, which are known for their diverse pharmacological properties. TMBPF has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione exerts its biological effects by interacting with various cellular targets. It has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in cell survival and proliferation. 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione has been found to exhibit anti-inflammatory and neuroprotective effects. It inhibits the production of pro-inflammatory cytokines, including TNF-α and IL-6, and reduces the activation of microglia and astrocytes in the brain. 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione also protects neurons from oxidative stress and reduces the accumulation of amyloid-beta plaques in Alzheimer's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione is a promising compound for preclinical studies due to its potent biological activities and low toxicity. However, its poor solubility in aqueous solutions and limited in vivo stability may pose challenges for its development as a therapeutic agent.
Zukünftige Richtungen
1. Development of 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione derivatives with improved solubility and stability for in vivo studies.
2. Investigation of the molecular targets and signaling pathways involved in 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione-mediated anticancer and anti-inflammatory effects.
3. Evaluation of the efficacy of 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione in animal models of cancer, inflammation, and neurodegenerative diseases.
4. Identification of biomarkers for predicting the response to 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione treatment in cancer patients.
5. Development of 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione-based drug delivery systems for targeted therapy.
6. Exploration of the potential synergy between 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione and other anticancer or anti-inflammatory agents.
Synthesemethoden
6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione can be synthesized by a multistep reaction involving the condensation of 2,3,4-trimethoxybenzaldehyde with methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione in the presence of a suitable catalyst. The reaction yields 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione as a yellow crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione has been studied for its potential use in cancer therapy. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Eigenschaften
IUPAC Name |
(1E)-6-methyl-1-[(2,3,4-trimethoxyphenyl)methylidene]-5H-furo[3,4-c]pyridine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-9-7-11-13(25-18(21)14(11)17(20)19-9)8-10-5-6-12(22-2)16(24-4)15(10)23-3/h5-8H,1-4H3,(H,19,20)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRBHMXQPILVGG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5759031.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5759044.png)



![3-(2-furyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5759066.png)



![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5759119.png)
![ethyl (2-{[(3-chlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5759120.png)
![2-{[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5759121.png)